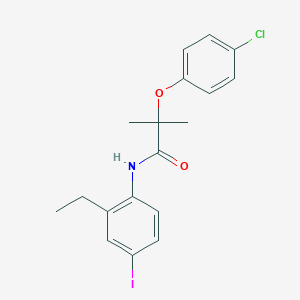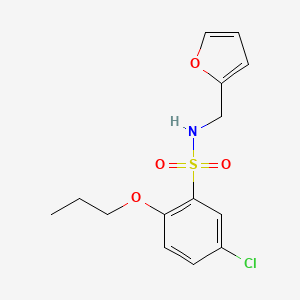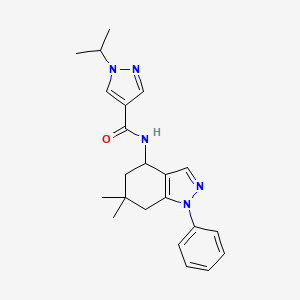
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide inhibits the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors, such as 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide, increase the acetylation of histones, which leads to changes in chromatin structure and gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and metastasis, which is the spread of cancer cells to other parts of the body. In neurodegenerative disorders, it has been shown to have neuroprotective effects and improve cognitive function. In inflammatory diseases, it has been shown to reduce inflammation and improve symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell type-specific. It can also have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the identification of biomarkers that can predict the response to HDAC inhibitors, which can help to identify patients who are most likely to benefit from treatment. Additionally, the combination of HDAC inhibitors with other anticancer agents, such as immune checkpoint inhibitors, is an area of active research. Finally, the development of HDAC inhibitors for the treatment of neurodegenerative disorders and inflammatory diseases is an area of growing interest.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide involves the reaction of 4-chlorophenol with 2-ethyl-4-iodoaniline in the presence of a base to form 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)acetamide. This intermediate is then converted to 2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide by reacting it with 2-methylpropanoyl chloride in the presence of a base.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of other anticancer agents, such as tamoxifen and cisplatin. In neurodegenerative disorders, it has been shown to have neuroprotective effects and improve cognitive function. In inflammatory diseases, it has been shown to reduce inflammation and improve symptoms.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-ethyl-4-iodophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClINO2/c1-4-12-11-14(20)7-10-16(12)21-17(22)18(2,3)23-15-8-5-13(19)6-9-15/h5-11H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBQQZATICKWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5088590.png)
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5088608.png)

![2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B5088632.png)
![3'-amino-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B5088635.png)
![5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5088644.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5088646.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5088649.png)

![N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide hydrochloride](/img/structure/B5088665.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5088667.png)
![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088669.png)
